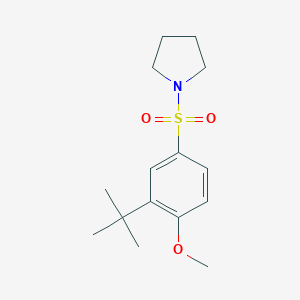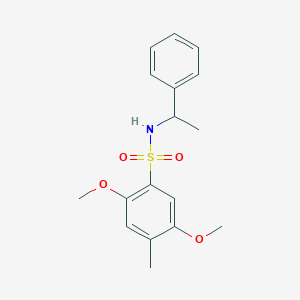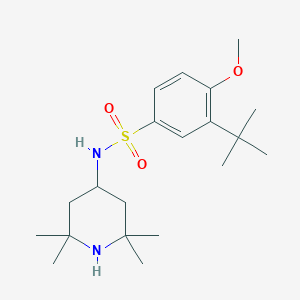
3-tert-butyl-4-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-butyl-4-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide compounds. It is commonly referred to as TMB-4 and is used in scientific research to study the biochemical and physiological effects of sulfonamide compounds.
Mecanismo De Acción
The mechanism of action of TMB-4 is not fully understood, but it is believed to involve the inhibition of enzymes involved in oxidative stress and inflammation. TMB-4 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. TMB-4 also exhibits potent antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
TMB-4 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. TMB-4 has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, TMB-4 has been shown to protect against neurodegeneration and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TMB-4 in lab experiments is its well-established synthesis method and availability. TMB-4 is also relatively stable and can be stored for extended periods of time without degradation. However, one limitation of using TMB-4 is that it exhibits low water solubility, which may limit its use in certain experiments. In addition, TMB-4 may exhibit off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of TMB-4. One area of interest is the development of new derivatives of TMB-4 with improved water solubility and potency. Another area of interest is the investigation of the therapeutic potential of TMB-4 in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Finally, the elucidation of the mechanism of action of TMB-4 and its downstream signaling pathways may provide new insights into the development of novel therapeutic agents.
Métodos De Síntesis
The synthesis of TMB-4 involves the reaction of 4-methoxybenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base such as triethylamine. The resulting product is then reacted with tert-butylamine to produce TMB-4. The synthesis method of TMB-4 is well-established and has been reported in several scientific publications.
Aplicaciones Científicas De Investigación
TMB-4 is primarily used in scientific research to study the physiological and biochemical effects of sulfonamide compounds. It is often used as a reference compound in the development of new sulfonamide derivatives. TMB-4 has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Propiedades
Nombre del producto |
3-tert-butyl-4-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C20H34N2O3S |
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
3-tert-butyl-4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H34N2O3S/c1-18(2,3)16-11-15(9-10-17(16)25-8)26(23,24)21-14-12-19(4,5)22-20(6,7)13-14/h9-11,14,21-22H,12-13H2,1-8H3 |
Clave InChI |
HCUUAOPSLISGEY-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C)C |
SMILES canónico |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




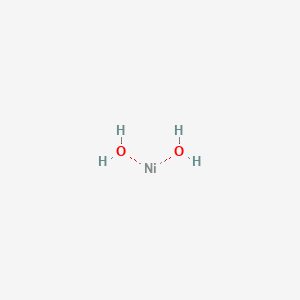

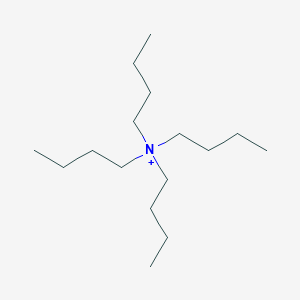
![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc](/img/structure/B224689.png)

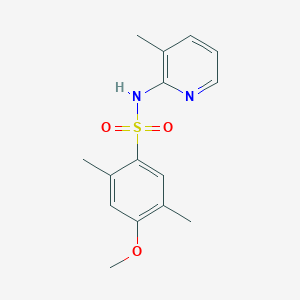
![N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B224699.png)
